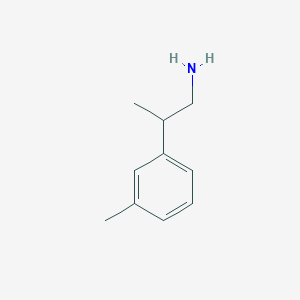

2-(3-Methylphenyl)propan-1-amine

Descripción general

Descripción

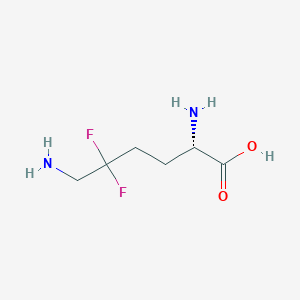

“2-(3-Methylphenyl)propan-1-amine” is a chemical compound . It is also known as “2-methyl-2-(3-methylphenyl)propan-1-amine” with a CAS number of 1176702-36-5 . It has a molecular weight of 163.26 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 149.24 . It is in liquid form .Aplicaciones Científicas De Investigación

X-ray Structures and Computational Studies

Researchers have characterized similar compounds to "2-(3-Methylphenyl)propan-1-amine" using techniques like FTIR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. These studies contribute to understanding the structural properties of cathinones, which are closely related to "this compound" (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Corrosion Inhibition

Tertiary amines, related to "this compound," have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds show potential as anodic inhibitors by forming protective layers on metal surfaces (Gao, Liang, & Wang, 2007).

Pharmacological Characterization

Compounds structurally similar to "this compound" have been studied for their affinity towards κ-opioid receptors, showing potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).

Antitumor Properties

Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been investigated. These studies focus on overcoming drug lipophilicity limitations and improving water solubility for potential clinical applications (Bradshaw et al., 2002).

Transfer Hydrogenation

Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol has been explored. This reaction demonstrates efficient conversion to the corresponding amines, highlighting potential applications in synthetic chemistry (Samec & Bäckvall, 2002).

Corrosion Inhibition Performance

Experimental and theoretical investigations on amine derivative compounds have shown effective corrosion inhibition on mild steel in acidic media. This application is relevant for protecting industrial materials (Boughoues et al., 2020).

Functional Modification of Hydrogels

Amine compounds have been used for modifying poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and introducing potential applications in medical fields due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Target of Action

The primary targets of 2-(3-Methylphenyl)propan-1-amine are currently unknown. This compound is structurally similar to amphetamine, which primarily targets the monoamine transporters . .

Mode of Action

Given its structural similarity to amphetamine, it may interact with its targets in a similar manner, potentially acting as a releasing agent or reuptake inhibitor for certain neurotransmitters . .

Biochemical Pathways

If it acts similarly to amphetamine, it could affect the monoaminergic systems, including the dopaminergic, serotonergic, and noradrenergic pathways . These pathways play crucial roles in mood regulation, reward, and arousal.

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability and efficacy of a compound .

Result of Action

If it acts similarly to amphetamine, it could increase the levels of certain neurotransmitters in the synaptic cleft, potentially leading to increased neuronal activity .

Propiedades

IUPAC Name |

2-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKRJFFUVWYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307847 | |

| Record name | β,3-Dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-87-5 | |

| Record name | β,3-Dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,3-Dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

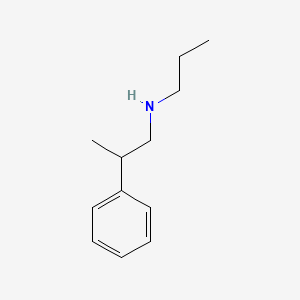

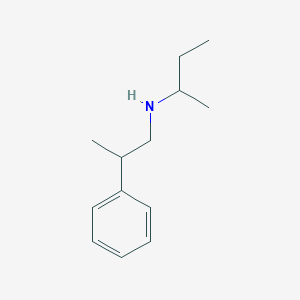

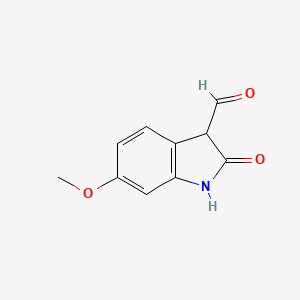

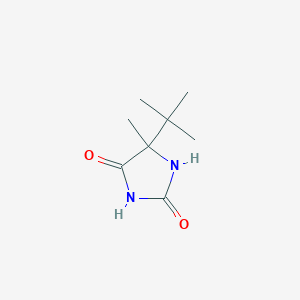

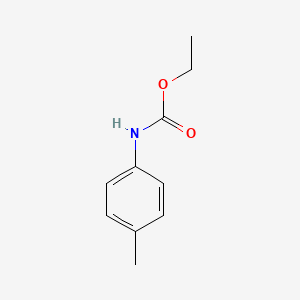

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3270367.png)

![2,3,3-Trimethylbenzo[f]indole](/img/structure/B3270407.png)

![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)

![Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3270439.png)